![molecular formula C19H18N2O2 B2770618 4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1031977-21-5](/img/structure/B2770618.png)
4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid
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Overview
Description
Amino acids are the building blocks of peptides and proteins. They all have common elements of an amine group, a carboxyl group and a side chain . The various functional groups that comprise the side chain give each amino acid distinct physical properties that influence protein formation and function .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a method used in organic synthesis . Boron-catalysed amidation reactions have also been studied extensively .Molecular Structure Analysis
Amino acids have a carboxylic acid-containing an aliphatic primary amino group in the α position to the carboxyl group and with a characteristic stereochemistry .Chemical Reactions Analysis
Boron-catalysed direct amidation reactions have been studied, with new alternatives proposed to the generally accepted monoacyloxyboron mechanism . Protodeboronation of pinacol boronic esters has also been reported .Physical And Chemical Properties Analysis
Understanding the physical properties of amino acids, including charge, solubility and pKa, aids in designing peptide sequences that are optimized for high synthesis yield and purity .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel, doubly constrained amino acid derivatives, including 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives, has been explored through various strategies. This research focuses on the development of new derivatives suitable for peptide synthesis, highlighting the importance of structural analysis in understanding rotational isomerism and providing access to a range of new compounds (Czombos et al., 2000).
Investigations into acid cyclization of amino-substituted heterocycles have led to the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines. This work emphasizes the chemical diversity and potential of these compounds for further application in medicinal chemistry and materials science (Zinchenko et al., 2009).
Applications in Catalysis and Drug Discovery
The development of stable spirocyclic (alkyl)(amino)carbenes for use in transition metal-based catalysts showcases the utility of novel quinoline derivatives in catalytic processes. This research highlights the potential for these compounds to facilitate the synthesis of nitrogen-containing heterocycles, such as 1,2-dihydroquinoline derivatives, through gold(I) catalyzed reactions (Zeng et al., 2009).
The study of Schiff base supramolecular structures and their metal complexes has uncovered geometrical structures, thermal stability, and antimicrobial activity. This work demonstrates the significance of these compounds in the development of materials with potential applications in antimicrobial treatments and corrosion inhibition (El-Sonbati et al., 2016).
Molecular and Crystal Structures
Research on the molecular and crystal structures of various quinoline derivatives, such as methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, provides insights into the structural basis of their properties. These studies are essential for understanding the relationship between structure and function, paving the way for the design of compounds with specific properties (Rudenko et al., 2012).
The exploration of 3,4-dihydroisoquinolines through a C(sp3)-H activation/electrocyclization strategy illustrates the potential for creating diverse and structurally complex compounds. This approach is significant for the total synthesis of natural products and the development of novel therapeutic agents (Chaumontet et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(3,4-dimethylanilino)-6-methylquinoline-2-carboxylic acid |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-4-7-16-15(8-11)17(10-18(21-16)19(22)23)20-14-6-5-12(2)13(3)9-14/h4-10H,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXXREISDOMACF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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